Chlorophyllide a

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H34MgN4O5 |

|---|---|

Molecular Weight |

615 g/mol |

IUPAC Name |

magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |

InChI |

InChI=1S/C35H36N4O5.Mg/c1-8-19-15(3)22-12-24-17(5)21(10-11-28(40)41)32(38-24)30-31(35(43)44-7)34(42)29-18(6)25(39-33(29)30)14-27-20(9-2)16(4)23(37-27)13-26(19)36-22;/h8,12-14,17,21,31H,1,9-11H2,2-7H3,(H3,36,37,38,39,40,41,42);/q;+2/p-2/t17-,21-,31+;/m0./s1 |

InChI Key |

ANWUQYTXRXCEMZ-NYABAGMLSA-L |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C.[Mg+2] |

Synonyms |

chlorophyllide a |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Chlorophyllide a

This document provides a comprehensive overview of the chemical structure, properties, biosynthesis, and experimental protocols related to this compound, a key intermediate in the biosynthesis of chlorophylls (B1240455).

Core Chemical Structure and Properties

This compound is a tetrapyrrole, specifically a chlorin (B1196114), which forms the core structure of chlorophyll (B73375) a. Unlike chlorophyll a, it lacks the C-17 propionate (B1217596) group esterified with a phytol (B49457) tail, rendering it more water-soluble.[1] The structure consists of a chlorin macrocycle with a central magnesium (Mg) atom coordinated by the four nitrogen atoms of the pyrrole-derived rings.[1][2] A fifth isocyclic pentanone ring is also a characteristic feature.[1]

The absence of the lipophilic phytol chain significantly alters its physicochemical properties compared to chlorophyll a, influencing its solubility and potential applications. This structural feature is central to its role as a biosynthetic precursor and its utility in various experimental contexts.

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized below. This data is essential for its identification, quantification, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₅H₃₄MgN₄O₅ | [3][4] |

| Molar Mass | 614.973 g/mol | [3] |

| IUPAC Name | Magnesium (3S,4S,21R)-3-(2-carboxyethyl)-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-9-vinyl-23,25-didehydrophorbine-23,25-diide | [3] |

| CAS Number | 14897-06-4 | [3] |

| Polar Surface Area | 132.23 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 8 | [5] |

| Rotatable Bond Count | 7 | [5] |

| pKa (Strongest Acidic) | 2.58 | [5] |

| Absorption Maxima (in Acetone) | Soret band (~440 nm), Qy band (~660 nm) | [6] |

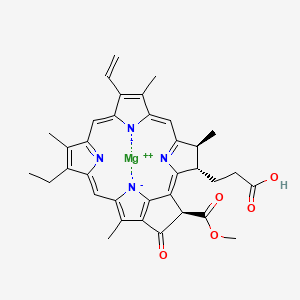

Chemical Structure Diagram

The following diagram illustrates the core chemical structure of this compound, highlighting the key functional groups and the central magnesium atom.

Caption: Chemical structure of this compound.

Biosynthesis of this compound

This compound is a central intermediate in the biosynthesis of all chlorophylls and bacteriochlorophylls.[3][7] Its production can occur via several routes, primarily originating from protoporphyrin IX.[8] The main pathway in photosynthetic organisms involves the conversion of protochlorophyllide (B1199321) a to this compound, a reaction catalyzed by the enzyme protochlorophyllide oxidoreductase (POR).[1][9] This step can be either light-dependent (in angiosperms) or light-independent (in gymnosperms, algae, and some bacteria).[9]

Alternatively, this compound can be produced enzymatically from Chlorophyll a by the action of chlorophyllase, which cleaves the phytol ester bond.[1] This is a common method for its preparation in vitro.

Biosynthetic Pathway Diagram

The following diagram outlines the major steps leading to the formation of this compound from Protoporphyrin IX.

Caption: Simplified biosynthetic pathway of this compound.

Experimental Protocols

Accurate extraction and analysis of this compound are critical for research. The following protocols provide detailed methodologies for its isolation, purification, and characterization.

Extraction and Purification of this compound

This compound can be prepared by the enzymatic hydrolysis of chlorophyll a using endogenous chlorophyllase or by extraction from organisms where it accumulates.

Protocol: Enzymatic Preparation from Plant Leaves [1][10]

This method utilizes the endogenous chlorophyllase in plant tissue to convert chlorophyll a to this compound. To prevent artificial conversion during extraction for other purposes, boiling or sub-zero homogenization is recommended.[10]

-

Homogenization: Harvest fresh plant leaves (e.g., barley or spinach) and homogenize them in cold acetone (B3395972) (80% acetone in water, v/v) to extract pigments and activate chlorophyllase. A typical ratio is 1g of leaf tissue to 10 mL of acetone solution.

-

Incubation: Incubate the homogenate in the dark at room temperature or a controlled temperature (e.g., 25-30°C) for 1-2 hours. This allows the chlorophyllase enzyme to hydrolyze the phytol tail from chlorophyll.

-

Filtration: After incubation, filter the mixture through cheesecloth or a sintered glass funnel to remove solid plant debris.

-

Phase Separation (Liquid-Liquid Extraction):

-

Transfer the acetone extract to a separatory funnel.

-

Add an equal volume of hexane (B92381) or diethyl ether and a small amount of distilled water to facilitate phase separation.

-

Shake the funnel gently. The more polar this compound will remain in the lower aqueous-acetone phase, while the non-polar carotenoids and any remaining chlorophyll a will partition into the upper hexane/ether phase.

-

Collect the lower phase containing this compound. Repeat the hexane wash 2-3 times to remove all non-polar pigments.

-

-

Purification (Chromatography):

-

For higher purity, the aqueous-acetone extract can be further purified using column chromatography.[1]

-

Prepare a column with a stationary phase like powdered sugar, cellulose, or silica (B1680970) gel.

-

Load the concentrated extract onto the column.

-

Elute with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-acetone gradient). This compound, being polar, will elute at higher acetone concentrations.

-

Collect the green fraction corresponding to this compound.

-

Spectrophotometric Analysis

Spectrophotometry is a straightforward method for the detection and quantification of this compound. However, its absorption spectrum is nearly identical to that of chlorophyll a in the red region, which complicates differentiation in mixed samples.[11]

Protocol: UV-Vis Spectrophotometry [6][11]

-

Sample Preparation: Dissolve the purified this compound extract in a suitable solvent (e.g., 80% acetone, ethanol, or diethyl ether). The final concentration should yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Measurement:

-

Use a quartz cuvette to measure the absorbance spectrum from approximately 350 nm to 750 nm.

-

Use the same solvent as a blank reference.

-

-

Data Analysis:

-

Identify the two major absorption peaks: the Soret band in the blue region (around 440 nm) and the Qy band in the red region (around 660 nm).[6]

-

Quantification can be performed using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The specific extinction coefficient for this compound in the chosen solvent must be used for accurate quantification.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation and analysis of this compound.

Caption: Workflow for this compound preparation and analysis.

References

- 1. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorophyll a - Wikipedia [en.wikipedia.org]

- 3. Chlorophyllide - Wikipedia [en.wikipedia.org]

- 4. This compound | C35H34MgN4O5 | CID 439664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Showing Compound this compound (FDB030722) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. participants.wepal.nl [participants.wepal.nl]

Chlorophyllide a: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Molecular Characteristics, Biosynthesis, and Therapeutic Potential

Introduction

Chlorophyllide a is a key intermediate in the biosynthesis of chlorophyll (B73375) a, the primary photosynthetic pigment in plants, algae, and cyanobacteria.[1][2] Structurally, it is a magnesium-containing tetrapyrrole, specifically a chlorin, which lacks the phytyl tail found in chlorophyll a.[1] This structural difference renders this compound more water-soluble than chlorophyll.[1] Beyond its fundamental role in photosynthesis, this compound and its derivatives are gaining significant attention in the field of drug development, particularly as photosensitizers in photodynamic therapy (PDT) for cancer treatment. This technical guide provides a comprehensive overview of the molecular formula, weight, and key properties of this compound, along with detailed experimental protocols and an exploration of its role in biological pathways and therapeutic applications.

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C35H34MgN4O5 | [3] |

| Molar Mass | 614.973 g/mol | |

| Monoisotopic Mass | 614.2379619 Da | [3] |

| CAS Number | 14897-06-4 | [4] |

| Absorption Maxima (in Acetone) | ~440 nm and ~660 nm | [5][6] |

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of this compound. This section details established protocols for its isolation, purification, and characterization.

Isolation and Purification of this compound

1. From Barley (Hordeum vulgare L.) Leaves:

This method utilizes the endogenous enzyme chlorophyllase to dephytilate chlorophyll a.[7]

-

Homogenization: Grind fresh barley leaves in liquid nitrogen to a fine powder.

-

Extraction: Suspend the powdered leaves in 80% acetone (B3395972) (acetone/50 mM Tricine-NaOH, pH 8.0, 80:20, v/v).[1]

-

Solvent Partitioning: Repeatedly extract the suspension with n-hexane to remove nonpolar lipids and pigments. The aqueous acetone phase will contain this compound.

-

Further Purification: Add diethyl ether/ethanol (B145695) (1:1, v/v) to the acetone phase and wash repeatedly with 20% ethanol (containing 10 mM Tricine-NaOH, pH 8.0).[1]

-

Yield: This method can yield approximately 14 µg of this compound per gram of fresh barley leaves.[7]

2. From Rhodobacter capsulatus CB1200:

This protocol takes advantage of a mutant bacterial strain that excretes this compound.[7]

-

Culturing: Grow the R. capsulatus CB1200 double mutant in a Tween 80-containing liquid medium.

-

Extraction: The excreted this compound can be purified from the culture medium using liquid or solid-phase extraction.

-

Yield: Approximately 7 mg of this compound can be obtained from 1 liter of culture.[7]

Note on Preventing Artifactual Conversion: During pigment extraction with acetone or alcohol, the phytol (B49457) side chain of chlorophyll can be enzymatically removed, leading to the artificial formation of chlorophyllide. To minimize this, leaves can be briefly boiled before extraction, or the grinding and homogenization can be performed at sub-zero temperatures.[8]

Characterization of this compound

1. Thin-Layer Chromatography (TLC):

TLC can be used for the separation and preliminary identification of this compound from other pigments.[4][7] A silica (B1680970) gel plate can be used with an appropriate solvent system, such as a mixture of n-hexane and acetone, to achieve separation.

2. High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the quantitative analysis and purification of this compound.[1][6][9]

-

Column: A C18 column, such as Zorbax Eclipse XDB-C18 or Inertsil ODS-2, is commonly used.[6][10][11]

-

Mobile Phase: An isocratic mobile phase of acetonitrile/methanol/ethyl-acetate (e.g., in a 60:20:20 ratio) can be effective.[6]

-

Detection: A diode array detector set at 430 nm and 660 nm allows for the specific detection of this compound.[6]

3. Spectroscopic Analysis:

-

UV-Visible Absorption Spectroscopy: The absorption spectrum of this compound in acetone shows characteristic Soret and Qy bands at approximately 440 nm and 660 nm, respectively.[5][6]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the purified this compound.[7]

Signaling Pathways and Biological Roles

This compound is a central molecule in several key biological processes, from its well-established role in photosynthesis to its emerging applications in medicine.

Chlorophyll Biosynthesis Pathway

This compound is a critical intermediate in the biosynthesis of chlorophylls. In higher plants, the synthesis of chlorophyll a from protochlorophyllide (B1199321) involves two main steps: the light-dependent reduction of protochlorophyllide to this compound, catalyzed by protochlorophyllide oxidoreductase (POR), followed by the esterification of this compound with a phytyl group, a reaction catalyzed by chlorophyll synthase.[2]

Regulatory Network of Chlorophyll Biosynthesis

The biosynthesis of chlorophyll is tightly regulated by both environmental cues, such as light, and endogenous signals like plant hormones. Key transcription factors, including PHYTOCHROME-INTERACTING FACTORs (PIFs) and ELONGATED HYPOCOTYL 5 (HY5), act as integrators of these signaling pathways. For instance, gibberellin signaling, through DELLA proteins, can inhibit the activity of PIFs, thereby influencing chlorophyll biosynthesis.

Therapeutic Applications: Photodynamic Therapy

This compound and its derivatives, such as chlorophyllin, are being actively investigated as photosensitizers for photodynamic therapy (PDT), a minimally invasive cancer treatment.[3][12]

Mechanism of Action in PDT

The principle of PDT involves the administration of a photosensitizer, which preferentially accumulates in tumor tissue. Subsequent illumination of the tumor with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen.[3] These ROS are highly cytotoxic and induce tumor cell death, primarily through apoptosis.[3][13] Studies have shown that chlorophyllin-assisted PDT can downregulate the anti-apoptotic protein B-cell lymphoma-2 (BCL-2) and inhibit the AKT-1 signaling pathway, further promoting apoptosis.[3]

Conclusion

This compound is a molecule of significant interest to a wide range of scientific disciplines. Its central role in the fundamental process of photosynthesis is well-established, and the pathways of its biosynthesis and regulation continue to be active areas of research. For drug development professionals, this compound and its derivatives offer a promising platform for the design of novel photosensitizers for photodynamic therapy. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers seeking to further explore the properties and applications of this versatile molecule.

References

- 1. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chlorophyllide - Wikipedia [en.wikipedia.org]

- 3. Anti-Cancer Effect of Chlorophyllin-Assisted Photodynamic Therapy to Induce Apoptosis through Oxidative Stress on Human Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. studylib.net [studylib.net]

- 7. Methods for the preparation of this compound: an intermediate of the chlorophyll biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simple extraction methods that prevent the artifactual conversion of chlorophyll to chlorophyllide during pigment isolation from leaf samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Photodynamic therapy with the novel photosensitizer chlorophyllin f induces apoptosis and autophagy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Photosynthesis: A Technical Guide to the Biosynthesis of Chlorophyllide a in Plants

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The verdant hues of the botanical world are a direct manifestation of chlorophyll (B73375), the cornerstone molecule of photosynthesis. The intricate and highly regulated biosynthesis of this pigment is a testament to the elegance of plant biochemistry. This technical guide provides a comprehensive exploration of the core pathway leading to the synthesis of chlorophyllide a, the immediate precursor to chlorophyll a. By delving into the enzymatic machinery, kinetic parameters, and experimental methodologies, this document serves as a vital resource for professionals seeking to understand and manipulate this fundamental biological process.

Data Presentation: Quantitative Insights into Enzymatic Efficiency

The biosynthesis of this compound is a symphony of enzymatic precision. The following table summarizes the key quantitative data for the enzymes involved in the conversion of Protoporphyrin IX to this compound, offering a comparative look at their catalytic efficiencies.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | K_m (μM) | V_max or k_cat | Organism Source (Example) |

| Magnesium Chelatase | MgCh | Protoporphyrin IX, Mg²⁺, ATP | Mg-Protoporphyrin IX, ADP, Pi | 3.2 (for deuteroporphyrin (B1211107) IX) | - | Synechocystis sp. PCC 6803 |

| Mg-Protoporphyrin IX Methyltransferase | ChlM | Mg-Protoporphyrin IX, S-Adenosyl-L-methionine (SAM) | Mg-Protoporphyrin IX monomethyl ester (MgPME), S-Adenosyl-L-homocysteine (SAH) | - | - | Synechocystis sp. PCC 6803 |

| Mg-Protoporphyrin IX Monomethyl Ester Cyclase | - | MgPME, O₂, Reduced Ferredoxin | Divinylprotothis compound, H₂O, Oxidized Ferredoxin | 7.0 (for MgPME) | k_cat = 0.9 min⁻¹[1] | Rubrivivax gelatinosus |

| Protochlorophyllide (B1199321) Oxidoreductase | POR | Protothis compound, NADPH | This compound, NADP⁺ | 1.36 (for MV Pchlide) | V_max = 0.53 µM·min⁻¹[2] | Recombinant Synechocystis POR |

| Divinyl Reductase | DVR | Divinyl this compound, NADPH | Monovinyl this compound (this compound), NADP⁺ | - | - | Arabidopsis thaliana |

The Biosynthesis Pathway of this compound

The journey from a common porphyrin precursor to the green pigment of life involves a series of meticulously controlled enzymatic reactions. This pathway is localized within the chloroplasts and is subject to tight regulation, most notably by light.

From Protoporphyrin IX to Protothis compound

The biosynthesis of this compound begins at the branch point of tetrapyrrole metabolism, with the molecule Protoporphyrin IX.[3]

-

Magnesium Insertion: The first committed step is the insertion of a magnesium ion (Mg²⁺) into the center of the Protoporphyrin IX ring.[3] This crucial reaction is catalyzed by the multi-subunit enzyme Magnesium Chelatase (MgCh) and is an ATP-dependent process.[3] This step diverts the precursor away from the heme synthesis pathway.

-

Methylation: The newly formed Mg-Protoporphyrin IX undergoes methylation of the C13 propionate (B1217596) side chain. This reaction is catalyzed by Mg-Protoporphyrin IX Methyltransferase (ChlM), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, yielding Mg-Protoporphyrin IX monomethyl ester (MgPME).

-

Isocyclic Ring Formation: A key structural feature of chlorophylls (B1240455) is the fifth isocyclic ring (E ring). The formation of this ring is catalyzed by Mg-Protoporphyrin IX Monomethyl Ester Cyclase . In higher plants and cyanobacteria, this is an aerobic process requiring molecular oxygen and a reductant, typically reduced ferredoxin.[1] The product of this reaction is divinylprotothis compound.

The Final Steps to this compound

The conversion of protothis compound to this compound is a pivotal, and in angiosperms, a light-dependent step.

-

Reduction of the D Ring: In the presence of light, Protochlorophyllide Oxidoreductase (POR) catalyzes the stereospecific reduction of the C17=C18 double bond in the D ring of protothis compound.[2] This reaction requires NADPH as a reductant and results in the formation of this compound.[2] The light dependency of this step is a major control point in chlorophyll biosynthesis, preventing the accumulation of phototoxic precursors in the dark.

-

Vinyl Group Reduction: Many chlorophyll precursors, including protothis compound and this compound, exist in both divinyl and monovinyl forms. The reduction of the vinyl group at the C8 position to an ethyl group is catalyzed by Divinyl Reductase (DVR) . This enzyme can act on different substrates within the pathway, but a major route involves the reduction of divinyl this compound to monovinyl this compound, which is the final this compound molecule.

Experimental Protocols

A thorough understanding of the this compound biosynthesis pathway has been made possible through a variety of key experiments. The following sections provide detailed methodologies for some of these pivotal assays.

Assay for Magnesium Chelatase Activity

This protocol describes an in vitro assay to measure the activity of Magnesium Chelatase by monitoring the formation of Mg-deuteroporphyrin IX.

Materials:

-

Intact pea chloroplasts

-

Assay buffer: 50 mM Tricine-HCl (pH 8.0), 330 mM sorbitol, 10 mM MgCl₂, 1 mM DTT

-

ATP solution (100 mM)

-

Deuteroporphyrin IX solution (in ethanol)

-

Spectrofluorometer

Procedure:

-

Isolate intact chloroplasts from pea seedlings.

-

Lyse the chloroplasts by osmotic shock and separate the soluble (stroma) and membrane (thylakoid) fractions by centrifugation.

-

Prepare the reaction mixture in a final volume of 1 ml containing assay buffer, 5 mM ATP, and the chloroplast fractions (both soluble and membrane components are required for activity).

-

Initiate the reaction by adding deuteroporphyrin IX to a final concentration of 10 µM.

-

Incubate the reaction mixture at 30°C in the dark.

-

At various time points, stop the reaction by adding 2 ml of acetone:0.1 M NH₄OH (9:1, v/v).

-

Centrifuge to pellet the precipitated protein.

-

Measure the fluorescence of the supernatant using a spectrofluorometer. The formation of Mg-deuteroporphyrin IX is monitored by an increase in fluorescence emission at 594 nm with an excitation at 418 nm.

Spectrophotometric Assay of Protochlorophyllide Oxidoreductase (POR)

This protocol details a continuous assay for POR activity by monitoring the light-dependent conversion of protochlorophyllide to chlorophyllide.

Materials:

-

Purified POR enzyme

-

Assay buffer: 50 mM Tris-HCl (pH 7.6), 0.3 M NaCl, 20% glycerol, 0.1% Triton X-100, 1 mM DTT

-

NADPH solution (10 mM)

-

Protothis compound solution (in acetone)

-

Spectrophotometer with a light source

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the assay buffer, 10 µM POR, and 100 µM NADPH.

-

Add protothis compound to the desired final concentration (e.g., in a range from 0.5 to 10 µM for kinetic studies).

-

Incubate the mixture in the dark for 5 minutes to allow for the formation of the POR-NADPH-protochlorophyllide ternary complex.

-

Initiate the reaction by illuminating the sample with white light.

-

Monitor the decrease in absorbance at the protochlorophyllide peak (around 638 nm) and the concomitant increase in absorbance at the chlorophyllide peak (around 672 nm) over time using the spectrophotometer.

-

Calculate the initial reaction rate from the change in absorbance.

HPLC Analysis of this compound and its Precursors

This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its precursors.

Materials:

-

Plant tissue (e.g., greening barley seedlings)

-

Acetone (80% in water)

-

HPLC system with a C18 reverse-phase column and a diode array or fluorescence detector

-

Mobile phase A: Acetonitrile:Methanol:0.1 M Tris-HCl pH 8.0 (84:2:14)

-

Mobile phase B: Methanol:Ethyl acetate (B1210297) (68:32)

-

Standards for this compound and its precursors

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to stop enzymatic activity.

-

Grind the frozen tissue to a fine powder in a mortar and pestle under liquid nitrogen.

-

Extract the pigments by homogenizing the powder with cold 80% acetone.

-

Centrifuge the extract to pellet cell debris.

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Inject the filtered extract onto the HPLC system.

-

Elute the pigments using a gradient of mobile phase B into mobile phase A. A typical gradient could be from 0% to 100% B over 20 minutes.

-

Detect the eluting pigments using a diode array detector (monitoring at wavelengths such as 430 nm and 665 nm) or a fluorescence detector.

-

Identify and quantify the peaks by comparing their retention times and spectra with those of authentic standards.

Conclusion

The biosynthesis of this compound represents a cornerstone of plant life, underpinning the very process of photosynthesis. This technical guide has provided a detailed overview of the core enzymatic steps, quantitative kinetic data, and robust experimental protocols essential for the study of this pathway. For researchers in plant science, agriculture, and drug development, a deep understanding of chlorophyll biosynthesis opens avenues for the development of novel herbicides, the engineering of more efficient crops, and the exploration of tetrapyrrole-based compounds for therapeutic applications. The intricate regulation and elegant chemistry of this pathway will undoubtedly continue to be a fertile ground for scientific discovery.

References

- 1. How the O2-dependent Mg-protoporphyrin monomethyl ester cyclase forms the fifth ring of chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and kinetic characterization of the magnesium protoporphyrin IX methyltransferase from Synechocystis PCC6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transient kinetics of the reaction catalysed by magnesium protoporphyrin IX methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Photosynthesis: An In-depth Technical Guide to the Enzymatic Conversion of Protochlorophyllide to Chlorophyllide a

For Researchers, Scientists, and Drug Development Professionals

The transformation of protochlorophyllide (B1199321) to chlorophyllide a is a pivotal, light-dependent step in the biosynthesis of chlorophyll (B73375), the cornerstone molecule of photosynthesis. This reaction is catalyzed by the enzyme light-dependent protochlorophyllide oxidoreductase (LPOR), a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Understanding the intricacies of this enzymatic conversion is crucial for fields ranging from plant biology and agricultural science to the development of novel photodynamic therapies. This guide provides a comprehensive overview of the LPOR-mediated reaction, including its mechanism, kinetics, regulatory pathways, and detailed experimental protocols.

The Enzymatic Reaction: A Symphony of Light and Catalysis

The conversion of protochlorophyllide to this compound involves the stereospecific reduction of the C17=C18 double bond on the D ring of the porphyrin macrocycle.[2] This reaction is unique in its absolute requirement for light, making LPOR one of the few known light-dependent enzymes.[1] The overall reaction can be summarized as follows:

Protochlorophyllide + NADPH + H⁺ --- (Light, LPOR) ---> this compound + NADP⁺

The reaction proceeds through the formation of a ternary complex between LPOR, its substrate protochlorophyllide, and the cofactor NADPH.[3] Light energy absorbed by the protochlorophyllide molecule initiates a series of ultrafast photochemical events, leading to the transfer of a hydride ion from NADPH to the C17 position and a proton from a conserved tyrosine residue within the LPOR active site to the C18 position.[4][5]

Quantitative Analysis of LPOR Activity

The efficiency of the LPOR-catalyzed reaction can be quantified through various kinetic and binding parameters. These values are essential for comparing enzyme performance under different conditions and for screening potential inhibitors or activators.

| Parameter | Substrate | Value | Organism/Conditions |

| Vmax | Monovinyl Protochlorophyllide | 0.53 ± 0.05 µM·min⁻¹ | Synechocystis sp. PCC 6803 |

| Divinyl Protochlorophyllide | 0.61 ± 0.05 µM·min⁻¹ | Synechocystis sp. PCC 6803 | |

| Km | Monovinyl Protochlorophyllide | 1.36 ± 0.34 µM | Synechocystis sp. PCC 6803 |

| Divinyl Protochlorophyllide | 0.92 ± 0.33 µM | Synechocystis sp. PCC 6803 | |

| Kd (Dissociation Constant) | Protochlorophyllide | 7.7 µM | Synechocystis sp. PCC 6803 |

| Quantum Yield | Protochlorophyllide | ~1-2 | Bean leaf |

Table 1: Kinetic and Binding Parameters of LPOR. This table summarizes key quantitative data for the enzymatic activity of LPOR. The Vmax and Km values indicate that the enzyme has a slightly higher affinity and maximal velocity for the divinyl form of protochlorophyllide.[6][7] The dissociation constant (Kd) reflects the binding affinity of the substrate to the enzyme.[7] The quantum yield, a measure of the efficiency of light utilization, is remarkably high.[8]

Experimental Protocols

Recombinant LPOR Expression and Purification

A reliable source of active LPOR is essential for in vitro studies. The following protocol outlines the expression and purification of recombinant LPOR from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with an LPOR expression vector (e.g., pET vector with an N-terminal His-tag).

-

Luria-Bertani (LB) medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Resuspend the cell pellet in ice-cold lysis buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged LPOR with elution buffer.

-

Analyze the purity of the eluted fractions by SDS-PAGE.

-

Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

In Vitro LPOR Activity Assay

This assay measures the light-dependent conversion of protochlorophyllide to this compound.

Materials:

-

Purified recombinant LPOR.

-

Protochlorophyllide solution (dissolved in a suitable solvent like 80% acetone).

-

NADPH solution.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).

-

Spectrofluorometer or spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known concentration of purified LPOR, and NADPH.

-

Keep the reaction mixture in the dark to prevent premature reaction.

-

Initiate the reaction by adding a known concentration of protochlorophyllide to the mixture.

-

Immediately expose the reaction mixture to a light source of known wavelength and intensity (e.g., red light, >600 nm).

-

Monitor the reaction by measuring the decrease in protochlorophyllide fluorescence (excitation ~440 nm, emission ~630-640 nm) or the increase in this compound fluorescence (excitation ~440 nm, emission ~670-680 nm) over time.[9]

-

Alternatively, the reaction can be monitored by measuring the change in absorbance at the respective Qy bands of protochlorophyllide (~623 nm) and this compound (~663 nm).[10]

-

Calculate the initial reaction rate from the linear portion of the progress curve.

-

Perform control experiments without LPOR, without light, or without NADPH to confirm the dependency of the reaction on these components.

Regulatory and Signaling Pathways

The biosynthesis of chlorophyll, including the LPOR-catalyzed step, is tightly regulated to coordinate with chloroplast development and to prevent the accumulation of phototoxic intermediates.[11] This regulation occurs at the transcriptional level and is integrated with various light and hormonal signaling pathways.

Figure 1: Light and Hormonal Regulation of LPOR Gene Expression. This diagram illustrates the signaling cascade controlling chlorophyll biosynthesis. In the dark, PIFs repress the expression of the LPOR gene.[12] Upon illumination, phytochromes and cryptochromes are activated, leading to the degradation of PIFs and the stabilization of HY5, which in turn activates LPOR gene expression.[1] Hormonal signals also feed into this network, modulating the activity of these key transcription factors.

Experimental Workflow

The study of the enzymatic conversion of protochlorophyllide to this compound typically follows a structured workflow, from obtaining the enzyme to analyzing its function.

Figure 2: A Typical Experimental Workflow for LPOR Characterization. This flowchart outlines the key steps involved in studying LPOR, from the initial molecular biology work to the final biochemical and kinetic analyses. This systematic approach ensures the generation of reliable and reproducible data.

Conclusion

The enzymatic conversion of protochlorophyllide to this compound by LPOR is a fascinating and fundamental process in biology. Its reliance on light for catalysis presents both a unique regulatory mechanism and an opportunity for innovative applications. The quantitative data, detailed protocols, and pathway diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the core of this essential photosynthetic reaction. Further research into the structure-function relationship of LPOR and its interaction with other components of the photosynthetic machinery will undoubtedly uncover new avenues for enhancing agricultural productivity and developing novel light-activated technologies.

References

- 1. Interplay between Light and Plant Hormones in the Control of Arabidopsis Seedling Chlorophyll Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. courses.washington.edu [courses.washington.edu]

- 3. Article [protein.bio.msu.ru]

- 4. Enzymology below 200 K: the kinetics and thermodynamics of the photochemistry catalyzed by protochlorophyllide oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectroscopic and kinetic characterization of the light-dependent enzyme protochlorophyllide oxidoreductase (POR) using monovinyl and divinyl substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymology below 200 K: The kinetics and thermodynamics of the photochemistry catalyzed by protochlorophyllide oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. participants.wepal.nl [participants.wepal.nl]

- 11. A Simple Method for Quantification of Protochlorophyllide in Etiolated Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulatory and retrograde signaling networks in the chlorophyll biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Isolation of Chlorophyllide a: A Technical Guide to its Discovery and Evolving Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyllide a, a key intermediate in the biosynthesis and degradation of chlorophyll (B73375), has been a subject of scientific inquiry for over a century. Its isolation is crucial for studies in photosynthesis, plant physiology, and for applications in pharmacology and biotechnology. This technical guide provides an in-depth overview of the historical discovery and the evolution of methods for the isolation of this compound. It details both classical and contemporary experimental protocols, presents quantitative data on extraction yields and purity, and illustrates the biochemical pathways involving this pivotal molecule.

Introduction

This compound is a magnesium-containing tetrapyrrole, structurally similar to chlorophyll a but lacking the phytyl tail. This structural difference renders it more water-soluble than chlorophyll.[1] It serves as the immediate precursor to chlorophyll a in the biosynthetic pathway and is a primary product of chlorophyll a degradation catalyzed by the enzyme chlorophyllase.[1][2] The accurate isolation and quantification of this compound are essential for understanding fundamental plant processes and for harnessing its potential in various applications.

A Historical Perspective on the Discovery and Isolation of this compound

The journey to understanding and isolating this compound is intertwined with the broader history of chlorophyll research.

-

1817: Joseph Bienaimé Caventou and Pierre Joseph Pelletier were the first to isolate the green pigment from leaves, which they named chlorophyll.

-

Early 1900s: Richard Willstätter, a Nobel laureate, and his collaborator Arthur Stoll, made seminal contributions to the chemistry of chlorophyll. They were the first to describe the enzymatic hydrolysis of chlorophyll, identifying the enzyme they named "chlorophyllase" and its product, "chlorophyllide".[3] Their work established that chlorophyllide is a monobasic acid formed by the removal of the phytol (B49457) group from chlorophyll.[1]

-

Mid-20th Century to Present: Subsequent research focused on elucidating the biosynthetic pathway of chlorophylls (B1240455), where this compound was identified as a key intermediate.[2] The development of chromatographic techniques, particularly thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), revolutionized the separation and purification of chlorophylls and their derivatives, including this compound, allowing for more precise and quantitative analysis.[1]

Biochemical Pathways Involving this compound

This compound occupies a central position in the lifecycle of chlorophyll. It is the final product of a complex biosynthetic pathway and the initial substrate for the primary degradation pathway.

Chlorophyll a Biosynthesis

The biosynthesis of this compound from protoporphyrin IX is a multi-step enzymatic process. A critical final step is the light-dependent reduction of protochlorophyllide (B1199321) a to this compound, catalyzed by the enzyme protochlorophyllide oxidoreductase (POR).[4]

Chlorophyll a Degradation

The primary pathway for chlorophyll a degradation is initiated by the enzymatic removal of the phytol tail by chlorophyllase, yielding this compound. Subsequently, the magnesium ion is removed by a Mg-dechelatase, forming pheophorbide a.

Experimental Protocols for this compound Isolation

The isolation of this compound requires careful consideration of the plant material and the prevention of artifactual formation during extraction.

Historical Method of Willstätter and Stoll

Willstätter and Stoll utilized solvent fractionation to isolate chlorophylls and their derivatives. While historically significant, these methods are less specific than modern techniques. Their general approach involved:

-

Extraction: Dried leaves were extracted with acetone (B3395972).

-

Transfer to Petroleum Ether: The acetone extract was transferred to petroleum ether.

-

Separation: The chlorophylls were separated based on their differential solubility in petroleum ether and aqueous alcohol.

Modern Isolation Protocols

Modern methods prioritize speed, efficiency, and the prevention of enzymatic degradation.

A major challenge in this compound quantification is its artificial formation from chlorophyll by chlorophyllase activity during extraction. The following methods are recommended to minimize this artifact:[3]

-

Boiling: Briefly boiling the leaves (5-10 seconds) in water or ethanol (B145695) prior to extraction effectively denatures chlorophyllase.[3]

-

Sub-zero Temperature Extraction: Grinding and homogenizing the plant tissue in liquid nitrogen and performing the extraction at -20°C or below inhibits enzymatic activity.[3]

-

Solvent Choice: Using N,N'-dimethylformamide (DMF) as the extraction solvent can suppress chlorophyllase activity in some species, such as Arabidopsis.[3]

This protocol combines solvent extraction with column chromatography for the purification of this compound.[5]

Materials:

-

Fresh spinach leaves

-

Acetone (80% in water)

-

Tris-HCl buffer (0.2 M, pH 8.0)

-

Silica (B1680970) gel 60 for column chromatography

-

n-hexane

-

Acetone (for elution)

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Enzymatic Hydrolysis:

-

Weigh 5 g of dehydrated spinach leaves (midribs removed).

-

Incubate the leaves in 100 mL of a 1:1 (v/v) mixture of acetone and 0.2 M Tris-HCl buffer (pH 8.0).

-

Incubate in the dark at 40°C for 2 hours to allow endogenous chlorophyllase to convert chlorophyll to chlorophyllide.[5]

-

-

Extraction:

-

After incubation, filter the mixture to remove solid plant material.

-

Collect the liquid extract containing chlorophyllides and other pigments.

-

-

Purification by Column Chromatography:

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

Prepare a silica gel 60 column equilibrated with n-hexane.

-

Load the concentrated extract onto the column.

-

Elute the column with a gradient of n-hexane and acetone, starting with 100% n-hexane and gradually increasing the acetone concentration.

-

The more polar chlorophyllide fraction will elute at higher acetone concentrations (e.g., n-hexane:acetone 1:10).[5]

-

Collect the green fraction corresponding to chlorophyllides.

-

-

Analysis and Quantification:

-

Analyze the purified fraction using HPLC-VIS to confirm the presence and purity of this compound.[5]

-

Quantify the this compound concentration spectrophotometrically or by HPLC with a standard curve.

-

Quantitative Data on this compound Isolation

The yield of this compound can vary significantly depending on the source and the isolation method employed.

| Source Organism | Isolation Method | Yield | Purity Assessment | Reference |

| Barley (Hordeum vulgare L.) | Intrinsic chlorophyllase activity in an acetonic preparation, followed by liquid phase extraction. | 14 µg/g of barley leaves | Thin Layer Chromatography, Absorption Spectroscopy, Mass Spectrometry | [6][7] |

| Rhodobacter capsulatus CB1200 | Excreted by cells grown in Tween 80-containing medium, purified by liquid or solid phase extraction. | 7 mg/L of culture | Thin Layer Chromatography, Absorption Spectroscopy, Mass Spectrometry | [6][7] |

| Spinach (Spinacia oleracea) | Endogenous chlorophyllase action followed by column chromatography. | Not specified | HPLC-VIS | [5] |

| Taraxacum formosanum | Hexane/ethanol/acetone/toluene (10:6:7:7, v/v/v/v) extraction. | 0.17 µg/g | HPLC-diode array detection-mass spectrometry | [8] |

| Taraxacum formosanum | Column chromatography (magnesium oxide-diatomaceous earth) with acetone and 50% ethanol. | 140.92 µg/g | HPLC-diode array detection-mass spectrometry | [8] |

| Melia azedarach leaves | Not specified | 182 nmol/g fresh weight | Not specified | [9] |

| Pisum sativum leaves | Not specified | 92 nmol/g fresh weight | Not specified | [9] |

| Citrus sinensis leaves | Not specified | 78 nmol/g fresh weight | Not specified | [9] |

Conclusion

The isolation of this compound has evolved from early solvent fractionation techniques to sophisticated chromatographic methods that allow for precise quantification and high purity. Understanding the historical context and the biochemical pathways involving this compound is crucial for designing effective isolation strategies. For researchers in plant science and drug development, the ability to obtain pure this compound is essential for further investigation into its biological activities and potential therapeutic applications. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for the successful isolation and study of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Figure 2 from CHLOROPHYLL DEGRADATION. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methods for the preparation of this compound: an intermediate of the chlorophyll biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Chlorophyllide a: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorophyllide a, a key intermediate in the biosynthesis of chlorophylls (B1240455), is a magnesium-containing tetrapyrrole pigment that plays a crucial role in photosynthesis.[1] Structurally, it is composed of a chlorin (B1196114) ring with a propionic acid side chain at position 17, lacking the phytyl tail characteristic of chlorophyll (B73375) a.[2] This structural difference imparts greater water solubility compared to chlorophyll a.[2] The study of the spectroscopic properties of this compound is fundamental to understanding the light-harvesting and energy transfer processes in photosynthetic organisms. Furthermore, its photosensitizing capabilities have garnered significant interest in fields such as photodynamic therapy for cancer treatment, making a thorough understanding of its photophysical characteristics essential for drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its absorption, emission, and circular dichroism characteristics. Detailed experimental protocols for the characterization of this molecule are also presented, along with visualizations of its biosynthetic pathway and a general workflow for its spectroscopic analysis.

Spectroscopic Properties of this compound

The electronic absorption spectrum of this compound, like other chlorophylls, is characterized by two main absorption bands: the Soret band in the blue region of the visible spectrum and the Q band in the red region.[3] The exact positions and intensities of these bands are sensitive to the solvent environment.

UV-Visible Absorption and Fluorescence Spectroscopy

The absorption and emission maxima of this compound vary with the polarity and coordinating ability of the solvent. In general, polar solvents tend to cause a red-shift in the absorption and emission bands compared to non-polar solvents.[4]

| Solvent | Soret Band (λ_max, nm) | Qy Band (λ_max, nm) | Molar Extinction Coefficient (ε) at Qy (L mol⁻¹ cm⁻¹) | Emission (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Acetone (90%) | ~430 | ~664 | 78,750 (for Chl a)[5] | - | - |

| Acetone (100%) | 430.3 | 662.1 | 78,750[5] | - | - |

| Methanol | 431.8 | 665.2 | - | ~675 | - |

| Ethanol | - | - | - | ~675 | - |

| Diethyl Ether | 430.0 | 662.0 | 90,200 (for Chl a)[5] | - | - |

| 2-Propanol | ~430 | ~665 | - | ~675 | - |

| Water | - | ~670 | - | 674 | - |

Note: Data for molar extinction coefficients and quantum yields of this compound are not as extensively reported as for chlorophyll a. The values for chlorophyll a are provided for reference, as the spectroscopic properties are very similar in the red region.[3][6] The exact values for this compound may vary.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the chirality and conformation of molecules. In its monomeric form, this compound exhibits a weak intrinsic CD signal.[7] However, upon aggregation or interaction with other molecules, such as proteins, significant and complex CD spectra can be observed.[8] The CD spectrum of this compound complexes can be highly red-shifted and intense, providing insights into the organization and electronic coupling of the pigment molecules.[8] For instance, high molecular weight complexes of this compound with apomyoglobin exhibit a strong CD signal at around 710 nm.[8]

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the UV-Visible absorption spectrum of this compound.

Materials:

-

This compound sample

-

Spectrophotometer grade solvents (e.g., acetone, methanol, ethanol)

-

Quartz cuvettes (1 cm path length)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The concentration should be adjusted so that the absorbance at the Qy band maximum is between 0.5 and 1.0 to ensure linearity of the Beer-Lambert law.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range to scan from 350 nm to 750 nm.

-

Set the scan speed and slit width according to the instrument's specifications for optimal resolution.

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement:

-

Rinse the sample cuvette with a small amount of the this compound solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum to obtain the corrected absorption spectrum of this compound.

-

Identify the wavelengths of the Soret and Qy band maxima.

-

If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.[9]

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative fluorescence quantum yield of this compound.

Materials:

-

This compound sample

-

Fluorescence grade solvents

-

Quartz fluorescence cuvettes

-

Fluorometer

-

Quantum yield standard (e.g., chlorophyll a in the same solvent, if the quantum yield is known)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

-

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the Soret band maximum of this compound (e.g., ~430 nm).

-

Set the emission scan range to cover the expected fluorescence (e.g., 600 nm to 800 nm).

-

Set the excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.

-

-

Measurement:

-

Record the fluorescence emission spectrum of the pure solvent (blank).

-

Record the fluorescence emission spectrum of the this compound sample.

-

Record the fluorescence emission spectrum of the quantum yield standard.

-

-

Data Analysis:

-

Subtract the blank spectrum from the sample and standard spectra.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

The relative fluorescence quantum yield (Φ_F_sample) can be calculated using the following equation: Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ_F_std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for measuring the CD spectrum of this compound.

Materials:

-

This compound sample

-

CD grade solvents

-

Quartz CD cuvettes (typically 1 cm or 0.1 cm path length)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a solution of this compound in the desired solvent. The concentration should be such that the absorbance in the region of interest is not too high (typically below 1.5) to avoid saturation of the detector.

-

Instrument Setup:

-

Turn on the CD spectropolarimeter and purge the instrument with nitrogen gas for at least 30 minutes.

-

Set the wavelength range to be scanned (e.g., 350 nm to 750 nm).

-

Set the appropriate scanning speed, bandwidth, and time constant.

-

-

Blank Measurement: Record the CD spectrum of the pure solvent in the same cuvette.

-

Sample Measurement: Record the CD spectrum of the this compound solution.

-

Data Analysis:

-

Subtract the blank spectrum from the sample spectrum.

-

The CD signal is typically reported in millidegrees (mdeg). It can be converted to molar circular dichroism (Δε) using the equation: Δε = θ / (32980 * c * l), where θ is the CD in mdeg, c is the concentration in mol/L, and l is the path length in cm.[10]

-

Visualizations

The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for its spectroscopic analysis.

Caption: Biosynthetic pathway of this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Circular dichroism and magnetic circular dichroism spectra of chlorophylls a and b in nematic liquid crystals. II. Magnetic circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. participants.wepal.nl [participants.wepal.nl]

- 4. researchgate.net [researchgate.net]

- 5. epic.awi.de [epic.awi.de]

- 6. researchgate.net [researchgate.net]

- 7. Linear dichroism and circular dichroism in photosynthesis research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Giant circular dichroism of high molecular weight chlorophyllide-apomyoglobin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epub.jku.at [epub.jku.at]

Chlorophyllide a vs Chlorophyllide b structural differences

An In-depth Technical Guide on the Core Structural Differences: Chlorophyllide a vs. Chlorophyllide b

This technical guide is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the structural and physicochemical distinctions between this compound and chlorophyllide b. These molecules are the immediate precursors to chlorophyll (B73375) a and chlorophyll b, respectively, and a thorough understanding of their characteristics is pivotal for advancements in photosynthesis research, biotechnology, and potential therapeutic applications.

Core Structural and Physicochemical Distinctions

This compound and chlorophyllide b share a fundamental architecture, featuring a chlorin (B1196114) ring (a dihydroporphyrin macrocycle) with a central magnesium ion. The critical difference that defines their distinct identities and functions lies at the C-7 position of this ring. In this compound, this position is substituted with a methyl group (-CH₃), while in chlorophyllide b, it is replaced by a more oxidized formyl group (-CHO).[1][2][3] This seemingly minor alteration has profound effects on the electron distribution within the conjugated system of the chlorin ring, consequently influencing their light absorption properties and giving them unique spectral signatures.

Both chlorophyllides are distinguished from their corresponding chlorophylls (B1240455) by the absence of a phytol (B49457) tail, a long isoprenoid hydrocarbon chain. This structural feature renders chlorophyllides more polar than chlorophylls.

Quantitative Data Summary

For ease of comparison, the key quantitative data for this compound and chlorophyllide b are presented in the table below.

| Property | This compound | Chlorophyllide b |

| Chemical Formula | C₃₅H₃₄MgN₄O₅[1] | C₃₅H₃₂MgN₄O₆[1] |

| Molecular Weight | 614.97 g/mol [1] | 628.97 g/mol [4] |

| Key Functional Group (at C-7) | Methyl (-CH₃)[1][2][3] | Formyl (-CHO)[1][2][3] |

| Absorption Maxima (in 100% Acetone) | 430.3 nm, 662.1 nm[5] | 457.5 nm, 645.7 nm[4] |

| Molar Extinction Coefficient (ε) in 90% Acetone (B3395972) | Unavailable (For Chlorophyll a: ~78.75 x 10³ L mol⁻¹ cm⁻¹ at ~664 nm)[5] | 46.6 x 10³ L mol⁻¹ cm⁻¹ at 645 nm[4] |

Note: A precise molar extinction coefficient for this compound in 90% acetone could not be located in the provided search results. The value for chlorophyll a is included as a close approximation, given their nearly identical chromophores.

Visualizations of Key Differences and Processes

Diagram of the Core Structural Difference

The following diagram visually encapsulates the fundamental structural variance between the two chlorophyllides.

Detailed Experimental Protocols

Isolation and Extraction of Chlorophyllides from Plant Tissues

This protocol provides a standardized method for the extraction of chlorophyllides, minimizing enzymatic degradation.

Materials and Reagents:

-

Fresh, healthy plant leaves (e.g., spinach, barley)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

80% (v/v) aqueous acetone, cooled to 4°C

-

Refrigerated centrifuge and appropriate tubes

-

0.22 µm PTFE syringe filters

Methodology:

-

Immediately after harvesting, place leaf samples on ice to inhibit enzymatic activity.

-

Weigh a precise amount of leaf tissue (approximately 1-2 g).

-

Immerse the tissue in liquid nitrogen to flash-freeze it.

-

Using a pre-chilled mortar and pestle, grind the frozen tissue into a fine, homogenous powder.

-

To the powdered tissue in the mortar, add a small volume of cold 80% acetone and continue to grind until a uniform slurry is formed.

-

Quantitatively transfer the slurry to a centrifuge tube.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet insoluble cellular debris.

-

Carefully decant the supernatant, which contains the pigment extract, into a clean tube.

-

For analytical purposes, pass the supernatant through a 0.22 µm PTFE syringe filter to remove any fine particulate matter.

-

The clarified extract should be kept in the dark and on ice to prevent photodegradation and should be analyzed promptly.

HPLC-Based Separation and Quantification

A reverse-phase high-performance liquid chromatography (HPLC) method for the robust separation and accurate quantification of this compound and chlorophyllide b is detailed below.

Instrumentation:

-

An HPLC system equipped with a photodiode array (PDA) detector.

-

A C18 reverse-phase analytical column (e.g., 4.6 mm I.D. x 250 mm length, 5 µm particle size).

Mobile Phase Gradient:

-

Solvent A: 80:20 (v/v) acetonitrile/water

-

Solvent B: 70:30 (v/v) methanol/ethyl acetate

-

A typical gradient would be a linear progression from 100% A to 100% B over 25 minutes.

Procedure:

-

Equilibrate the column with the starting mobile phase composition (100% Solvent A) at a constant flow rate until a stable baseline is achieved.

-

Inject 20 µL of the filtered pigment extract into the HPLC system.

-

Initiate the gradient elution program.

-

Monitor the eluate at the characteristic red absorption maxima of this compound (~662 nm) and chlorophyllide b (~646 nm).

-

Peak identification is achieved by comparing the retention times and UV-Vis spectra of the eluting compounds with those of authentic standards.

-

Quantification is performed by integrating the peak areas and correlating them to a standard curve constructed from known concentrations of pure this compound and b.

Experimental Workflow Diagram

The logical flow of the experimental procedure is depicted in the following diagram.

Biosynthetic Relationship and Signaling Pathways

This compound serves as a crucial branching point in the chlorophyll biosynthetic pathway. It can either be esterified with a phytol group to form chlorophyll a or be converted to chlorophyllide b by the enzyme this compound oxygenase. This conversion is a key regulatory step that determines the ratio of chlorophyll a to chlorophyll b in photosynthetic organisms, which is critical for adaptation to different light environments.

Diagram of the Biosynthetic Pathway

The central role of chlorophyllides in the synthesis of chlorophylls is illustrated below.

References

A Technical Guide to the Natural Occurrence and Concentration of Chlorophyllide a in Leaves

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorophyllide a, an essential intermediate in the metabolic pathways of chlorophyll (B73375). It details its natural occurrence, concentration in plant leaves, the biochemical pathways it participates in, and the experimental protocols for its extraction and quantification. This document is intended to serve as a valuable resource for professionals in plant science, biochemistry, and drug development who are interested in the roles and characteristics of this pivotal molecule.

Natural Occurrence and Significance

This compound is a key precursor in the biosynthesis of chlorophyll a and chlorophyll b, the primary photosynthetic pigments in most plants, algae, and cyanobacteria.[1] It is also an intermediate product in the degradation pathway of chlorophyll. Structurally, chlorophyllides are chlorophyll molecules that lack the phytol (B49457) tail.[2] While crucial for metabolic processes, the concentration of this compound in healthy, green leaves is typically low compared to that of chlorophyll a.[2] Its presence and concentration can fluctuate based on factors such as leaf age, light conditions, and environmental stress.[3][4]

The study of this compound is significant for several reasons. Its accumulation can be an indicator of specific metabolic states or stress responses in plants. Furthermore, as a photosensitive molecule, understanding its properties is relevant in fields such as photodynamic therapy and drug development.

Concentration of this compound in Plant Leaves

The concentration of this compound is generally maintained at low levels in plant tissues under normal physiological conditions. The table below summarizes quantitative data from various studies, providing a comparative look at its concentration across different species.

| Plant Species | Leaf Type/Condition | This compound Concentration (nmol/g fresh weight) | Chlorophyll a Concentration (nmol/g fresh weight) | Citation |

| Melia azedarach | - | 182 | 1569 | [2] |

| Pisum sativum | - | 92 | 1064 | [2] |

| Citrus sinensis | - | 78 | 402 | [2] |

| Hordeum vulgare (Barley) | Wild-type | ~28.1 (17 µg/g) | - | [2][5] |

| Phaseolus vulgaris (Snap Bean) | Senescent mutant leaves | Accumulation detected | - | [6] |

Note: Concentrations can vary based on the specific experimental conditions, extraction methods, and developmental stage of the leaves.

Metabolic Pathways Involving this compound

This compound is a central molecule in both the synthesis and breakdown of chlorophyll.

The primary route for this compound synthesis is the reduction of protochlorophyllide (B1199321) a. This reaction is a critical regulatory step in the overall chlorophyll biosynthetic pathway.[7] In angiosperms, this conversion is catalyzed by the light-dependent enzyme NADPH:protochlorophyllide oxidoreductase (LPOR).[8] In the presence of light and NADPH, LPOR reduces a double bond in the D-ring of protothis compound to form this compound.[7][8]

Chlorophyll degradation is a vital process during leaf senescence and fruit ripening, allowing the plant to remobilize nutrients.[9][10] Traditionally, the first step was thought to be the removal of the phytol tail from chlorophyll a by the enzyme chlorophyllase, yielding this compound and phytol.[9][10][11] Subsequently, the magnesium ion is removed to form pheophorbide a.

However, research has identified an alternative and likely primary pathway in senescing leaves. In this pathway, the central magnesium atom is first removed from chlorophyll a to form pheophytin a. Following this, the enzyme pheophytinase (PPH) removes the phytol tail, producing pheophorbide a.[9][10][12][13] This suggests that this compound may not be a major intermediate in the degradation pathway during senescence.[9]

Experimental Protocols for Extraction and Quantification

Accurate quantification of this compound requires careful sample handling and extraction to prevent its artificial formation from chlorophyll due to chlorophyllase activity during the procedure.[14]

The quantification of this compound typically involves tissue harvesting, pigment extraction, separation, and analysis by spectrophotometry or high-performance liquid chromatography (HPLC).

Method 1: Spectrophotometric Quantification

This method is suitable for routine analysis but is less sensitive than HPLC and may have interference from other pigments.[15]

-

Sample Preparation:

-

Harvest fresh leaf tissue and immediately freeze it in liquid nitrogen to halt enzymatic activity.[2]

-

Grind the frozen tissue to a fine powder using a mortar and pestle, keeping the sample cooled.[16]

-

To prevent artificial chlorophyllide formation, either briefly boil the leaves before extraction or conduct the entire grinding and homogenization process at sub-zero temperatures.[14]

-

-

Extraction:

-

Transfer the powdered tissue to a centrifuge tube containing ice-cold 80% acetone (B3395972) (or 100% methanol).[2][16] The volume of solvent depends on the amount of tissue.

-

Vortex the sample thoroughly and incubate in the dark at 4°C for a specified period (e.g., 12 hours) to ensure complete extraction.[14]

-

Centrifuge the extract at high speed (e.g., 4,000 rpm for 20 minutes) to pellet the cell debris.[16][17]

-

-

Quantification:

-

Carefully transfer the supernatant to a cuvette.

-

Measure the absorbance of the extract at specific wavelengths using a spectrophotometer. For this compound, the absorption peak is very close to that of chlorophyll a (around 663-665 nm in acetone).[15][18]

-

Due to spectral overlap, spectrophotometric methods often provide a combined value for chlorophyll a and this compound.[15][19] Correction for pheopigments can be made by measuring absorbance before and after acidification with a dilute HCl solution.[18][20] The concentration is calculated using specific equations (e.g., trichromatic or monochromatic equations).[18][20]

-

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for accurate quantification as it physically separates this compound from chlorophyll a and other pigments.[21][22][23]

-

Sample Preparation and Extraction:

-

HPLC Analysis:

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) into an HPLC vial.

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).[24]

-

A solvent gradient is used to separate the pigments. A typical mobile phase consists of a mixture of solvents like acetonitrile, water, and ethyl acetate.[24]

-

Pigments are detected using a diode array detector or a fluorescence detector set at appropriate wavelengths.[21][24]

-

This compound is identified by its retention time compared to a pure standard.

-

Quantification is achieved by integrating the peak area and comparing it to a standard curve generated from known concentrations of a this compound standard.[22]

-

Conclusion

This compound is a vital, albeit transient, component of chlorophyll metabolism in plant leaves. Its low steady-state concentration underscores the tight regulation of chlorophyll biosynthesis and degradation. For professionals in plant science and drug development, the ability to accurately measure this compound provides insights into plant health, stress responses, and senescence. The choice of analytical method, particularly the use of HPLC, is critical for obtaining precise and reliable data, free from artifacts that can arise during sample preparation. This guide provides the foundational knowledge and methodologies to effectively study this important molecule.

References

- 1. Chlorophyllide - Wikipedia [en.wikipedia.org]

- 2. Chlorophyllides: Preparation, Purification, and Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Methods for the preparation of this compound: an intermediate of the chlorophyll biosynthetic pathway | Lund University [lunduniversity.lu.se]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A New Chlorophyll Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chlorophyllase - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Chlorophyll Degradation and Its Physiological Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. participants.wepal.nl [participants.wepal.nl]

- 16. prometheusprotocols.net [prometheusprotocols.net]

- 17. waterontheweb.org [waterontheweb.org]

- 18. polk.wateratlas.usf.edu [polk.wateratlas.usf.edu]

- 19. researchgate.net [researchgate.net]

- 20. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]

- 21. HPLC determination of chlorophylls and breakdown products in surface microlayers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 22. misclab.umeoce.maine.edu [misclab.umeoce.maine.edu]

- 23. HPLC method for the analysis of chlorophylls and carotenoids from marine phytoplankton -Journal of the korean society of oceanography | 학회 [koreascience.kr]

- 24. Field & Laboratory Protocols: Chapter 13 [hahana.soest.hawaii.edu]

The Central Role of Magnesium in the Structural Integrity and Photonic Function of Chlorophyllide a

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The magnesium ion, centrally located within the chlorin (B1196114) macrocycle of chlorophyllide a, is a linchpin for both the structural conformation and the electronic properties essential for photosynthesis. This technical guide provides a comprehensive examination of the pivotal role of magnesium in this compound. It delves into the coordination chemistry, the influence on spectroscopic properties, and the biochemical pathways governing its insertion and removal. Detailed experimental protocols for the analysis of this compound and its demetalated analogue, pheophorbide a, are provided, alongside quantitative data on key structural and photophysical parameters. This document serves as a core resource for researchers in photosynthesis, tetrapyrrole chemistry, and drug development fields exploring porphyrin-based photosensitizers.

Introduction

This compound is a key intermediate in the biosynthesis of chlorophylls, the primary pigments responsible for capturing light energy in photosynthetic organisms.[1] The structure of this compound is characterized by a chlorin ring, a partially reduced tetrapyrrole, with a central magnesium (Mg²⁺) ion.[2] This seemingly simple metallic component plays a profound and multifaceted role, dictating the molecule's three-dimensional structure, tuning its electronic orbitals for efficient light absorption and energy transfer, and serving as a critical control point in the lifecycle of chlorophyll (B73375).

The absence of this central magnesium ion, resulting in the formation of pheophorbide a, leads to significant alterations in the molecule's photophysical and chemical properties. Understanding the precise contribution of magnesium is therefore fundamental to comprehending the efficiency of natural photosynthesis and for the rational design of artificial photosynthetic systems and porphyrin-based therapeutic agents. This guide will provide a detailed exploration of the structural and functional significance of magnesium in this compound.

The Structural and Electronic Role of Magnesium

The magnesium ion is coordinated by the four nitrogen atoms of the tetrapyrrole ring in this compound. This coordination is not merely a passive structural element but actively defines the molecule's conformation and electronic landscape.

Coordination Chemistry and Molecular Geometry

The magnesium ion in this compound is typically five-coordinate, with the four nitrogen atoms of the chlorin ring forming the equatorial ligands and an axial ligand, often a water molecule or an amino acid residue from a protein, occupying the fifth coordination site.[3] This coordination geometry forces the chlorin ring into a relatively planar and rigid conformation, which is crucial for its function in light-harvesting complexes. The displacement of the magnesium atom from the plane of the chlorin ring is a key structural feature.[3]

| Parameter | Value (Å) | Reference |

| Mg-N Bond Lengths (average) | ~2.06 - 2.18 | [3] |

| Displacement of Mg from Porphyrin Plane | ~0.4 | [3] |